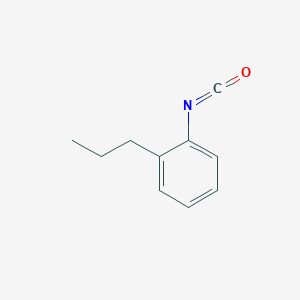![molecular formula C10H7F3N2 B071765 2-[2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 174356-08-2](/img/structure/B71765.png)
2-[2-(trifluoromethyl)phenyl]-1H-imidazole
Vue d'ensemble
Description
2-[2-(trifluoromethyl)phenyl]-1H-imidazole is a chemical compound that features an imidazole ring substituted with a trifluoromethyl group on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate amine under acidic or basic conditions to form the imidazole ring. One common method involves the use of a condensation reaction between 2-(trifluoromethyl)benzaldehyde and glyoxal in the presence of ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[2-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole.
2-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group on the phenyl ring, used in organic synthesis.
2,2,2-trifluoroacetophenone: A compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in multiple fields .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDVEUHTIRRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433400 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174356-08-2 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the trifluoromethyl group position in the 2-[2-(trifluoromethyl)phenyl]-1H-imidazole derivatives used in these oxovanadium complexes?
A1: The research by [] investigated three oxovanadium complexes containing this compound derivatives with the trifluoromethyl group at different positions (ortho, meta, and para) on the phenyl ring. The study demonstrated that the position of this group significantly influences the DNA-binding affinity of the complexes. Specifically, the complex with the trifluoromethyl group in the para position exhibited the highest binding constant (Kb), indicating stronger intercalation with DNA []. This suggests that the para position allows for optimal interactions between the complex and the DNA structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


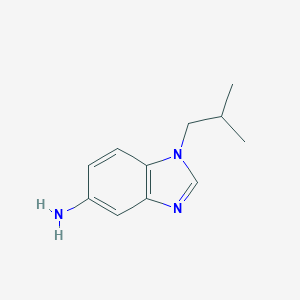
![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)
![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
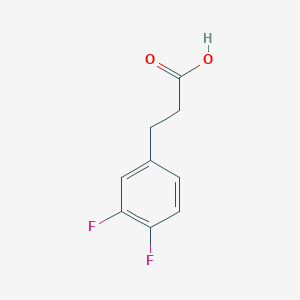
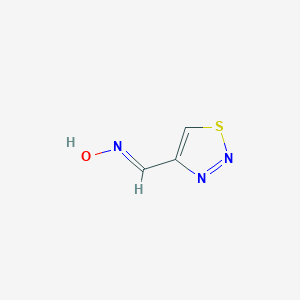
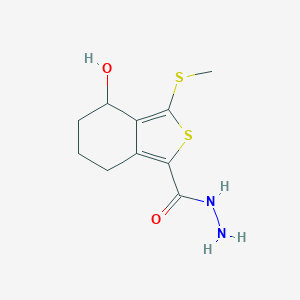
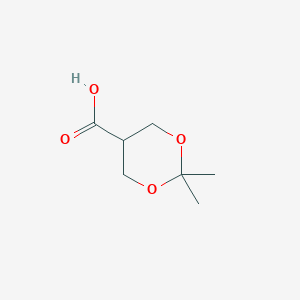
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
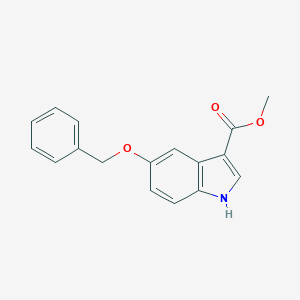
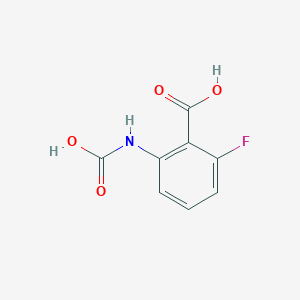
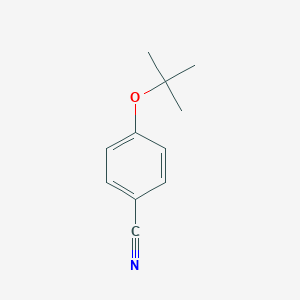
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
